molecular formula C8H10O3 B040423 (R)-(-)-1-(2-Furyl)ethyl acetate CAS No. 113471-32-2

(R)-(-)-1-(2-Furyl)ethyl acetate

Cat. No. B040423
M. Wt: 154.16 g/mol
InChI Key: WOYASPSVTWXGJJ-ZCFIWIBFSA-N
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Description

“®-(-)-1-(2-Furyl)ethyl acetate” is a chemical compound with the molecular formula C8H10O3 . It has a molecular weight of 154.16 .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a two-step chemoenzymatic synthesis of ®-2-amino-1-(2-furyl)ethanol was developed for laboratory production and successfully upscaled to kilogram scale . The generation of the asymmetric center was accomplished by a highly enantioselective cyanohydrin reaction of furan-2-carbaldehyde with hydrocyanic acid, catalyzed by the hydroxynitrile lyase from Hevea brasiliensis .


Molecular Structure Analysis

The molecular structure of “®-(-)-1-(2-Furyl)ethyl acetate” consists of 8 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“®-(-)-1-(2-Furyl)ethyl acetate” has a density of 1.05 and a boiling point of 80-82ºC (22 mmHg) .

Scientific Research Applications

  • Ethyl (4-phenylphenyl)acetate has shown potential as a lead compound in the discovery of new nonsteroidal anti-inflammatory drugs for treating arthritis (Costa et al., 2012).

  • The enantioselective synthesis of 2-amino-2-(2-furyl)ethan-1-ol is useful as a building block for preparing serine and azasugars (Demir et al., 2003).

  • Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate (35) is a hypolipidemic agent that reduces serum cholesterol and triglyceride levels in normal rats (Moriya et al., 1988).

  • Reactive distillation, involving reaction and separation within a single distillation column, can enhance conversion, selectivity, and separation tasks in the production of ethyl acetate (Kenig et al., 2001).

  • Enantiomers of 2-chloro-1-(2-furyl)ethanol and 2-chloro-1-(2-furyl)ethyl acetate are useful in enantiomeric resolution and kinetic resolution of racemic 2-chloro-1-(2-furyl)ethanol (Gerçek et al., 2005).

  • The molecule (C17H19NO) is used in research for its chair conformation and the equatorial orientation of acetyl and ethyl groups (Balamurugan et al., 2006).

  • Kinetic resolution of racemic 2-(2-furyl)-2-hydroxyethyl acetate via transesterification yields 1-(2-furyl)ethane-1,2-diol diacetate with high efficiency (Kamińska et al., 2000).

  • Lipase-catalyzed kinetic resolution of (R/S)-1-(2-furyl) ethanol using vinyl esters is a more economical, green, and scalable process for preparing natural products and fine chemicals (Devendran & Yadav, 2014).

properties

IUPAC Name

[(1R)-1-(furan-2-yl)ethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-6(11-7(2)9)8-4-3-5-10-8/h3-6H,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYASPSVTWXGJJ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CO1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945109
Record name 1-(Furan-2-yl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-1-(2-Furyl)ethyl acetate

CAS RN

22426-24-0
Record name 1-(Furan-2-yl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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